molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

Cat. No. B125081
CAS RN: 86255-45-0
M. Wt: 239.22 g/mol
InChI Key: DPZJDIXHUBSWDS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene” is a chemical compound with the molecular formula C11H13NO5 . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

Research by Bellachioma et al. (2008) under catalyst- and solvent-free conditions demonstrated an environmentally benign approach to synthesizing 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides from (E)-2-aryl-1-cyano-1-nitroethenes. This method emphasizes the significance of regio- and diastereoselectivity in chemical reactions, offering a cleaner and more efficient pathway for synthesizing complex organic compounds (Bellachioma et al., 2008).

Structural Analysis of Stilbene Derivatives

Sopková-de Oliveira Santos et al. (2009) examined the solid-state structures of stilbene derivatives, revealing insights into the molecular conformations and electrostatic interactions that influence their properties. Their work highlights the complexity of molecular structures and their potential implications for material science and molecular engineering (Sopková-de Oliveira Santos et al., 2009).

Chemical Ecology in Millipedes

A study on the defensive allomones of millipedes by Kuwahara et al. (2017) revealed the role of nitro compounds in millipede defense mechanisms. This research provides valuable insights into chemical ecology, demonstrating how organisms utilize chemical compounds for defense and how these compounds vary across life stages (Kuwahara et al., 2017).

Advances in Organic Synthesis

Research on the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes by Reus et al. (2012) illustrates the development of efficient pathways for creating benzyne precursors and luminophores. Their work underscores the importance of innovative synthetic methods in advancing organic chemistry and materials science (Reus et al., 2012).

Development of New Chemotherapeutic Agents

A study by Carvalho et al. (2015) explored the toxicogenetic, immunomodulatory, and apoptotic effects of diaryl sulfide analogs of combretastatin A-4. This research is indicative of the ongoing efforts to discover and develop new chemotherapeutic drugs that can enhance the efficacy of existing cancer treatments (Carvalho et al., 2015).

properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJDIXHUBSWDS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

CAS RN

86255-45-0
Record name NSC294440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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